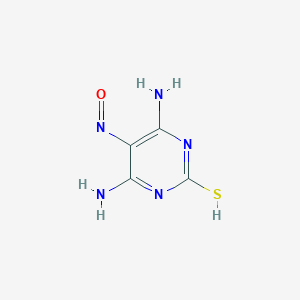
4,6-diamino-5-nitrosopyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,4-dimethoxy-L-phenylalanine involves the modification of L-tyrosine. One common method includes the methylation of the hydroxy groups on the phenyl ring of L-tyrosine using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
3,4-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies to understand the activity of aromatic amino acid decarboxylases.
Medicine: Research explores its potential role in developing treatments for neurological disorders due to its structural similarity to L-DOPA.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-L-phenylalanine involves its interaction with enzymes that typically act on L-tyrosine or L-DOPA. It can act as a competitive inhibitor or substrate for these enzymes, affecting the metabolic pathways involving aromatic amino acids . The molecular targets include aromatic amino acid decarboxylases and other related enzymes.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxy-L-phenylalanine is unique due to its specific methoxy substitutions on the phenyl ring. Similar compounds include:
L-DOPA (3,4-dihydroxy-L-phenylalanine): L-DOPA has hydroxy groups instead of methoxy groups and is a well-known treatment for Parkinson’s disease.
L-Tyrosine: The parent compound of 3,4-dimethoxy-L-phenylalanine, with hydroxy groups on the phenyl ring.
3,4-Dimethoxyphenylalanine: A similar compound with different stereochemistry.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of 3,4-dimethoxy-L-phenylalanine.
Eigenschaften
IUPAC Name |
4,6-diamino-5-nitrosopyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPVLXLKRTDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














